molecular formula C34H30F2N12O11P2 B13445383 Tedizolid Phosphate Dimer

Tedizolid Phosphate Dimer

Cat. No.: B13445383
M. Wt: 882.6 g/mol
InChI Key: DBBJYEOIIWGIRZ-DNQXCXABSA-N
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Description

Tedizolid Phosphate Dimer is a compound derived from Tedizolid Phosphate, which is a next-generation oxazolidinone antibiotic. Tedizolid Phosphate is known for its activity against multidrug-resistant Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus spp . It is used primarily for the treatment of acute bacterial skin and skin structure infections.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tedizolid Phosphate involves several steps. Initially, Tedizolid is reacted with phosphorus oxychloride to form a Tedizolid phosphorus oxychloride intermediate. This intermediate is then reacted with benzyl alcohol to produce a Tedizolid dibenzyl phosphate intermediate. Finally, debenzylation under the action of a catalyst yields Tedizolid Phosphate .

Industrial Production Methods

In industrial settings, Tedizolid Phosphate is produced by first obtaining Tedizolid Phosphate through the reaction of Tedizolid and phosphorus oxychloride. N-methyl pyrrolidone is then added to the solution to fully dissolve Tedizolid Phosphate, reducing the generation of impurities. Sodium tripolyphosphate is added to react with Tedizolid Phosphate, and the pH of the reaction system is adjusted to 1-2 to prepare high-purity Tedizolid Phosphate .

Chemical Reactions Analysis

Types of Reactions

Tedizolid Phosphate undergoes various chemical reactions, including hydrolysis, oxidation, and photolytic reactions. It is stable under thermal and photolytic conditions but shows significant degradation under oxidative and hydrolytic conditions .

Common Reagents and Conditions

    Hydrolysis: Neutral, acidic, and alkaline conditions.

    Oxidation: Oxidative stress conditions.

    Photolysis: Exposure to light.

Major Products Formed

The major products formed from these reactions include degradation products that can be separated and identified using chromatographic methods such as HPLC and TLC .

Scientific Research Applications

Tedizolid Phosphate Dimer has several scientific research applications:

Mechanism of Action

Tedizolid Phosphate is a prodrug that is rapidly converted to Tedizolid by endogenous phosphatases. Tedizolid binds to the 50S bacterial ribosomal subunit, preventing the formation of a functional 70S initiation complex essential for bacterial translation. This inhibition of protein synthesis leads to the bacteriostatic effect of Tedizolid .

Properties

Molecular Formula

C34H30F2N12O11P2

Molecular Weight

882.6 g/mol

IUPAC Name

[[(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methoxy-hydroxyphosphoryl] [(5R)-3-[3-fluoro-4-[6-(2-methyltetrazol-5-yl)pyridin-3-yl]phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H30F2N12O11P2/c1-45-41-31(39-43-45)29-9-3-19(13-37-29)25-7-5-21(11-27(25)35)47-15-23(57-33(47)49)17-55-60(51,52)59-61(53,54)56-18-24-16-48(34(50)58-24)22-6-8-26(28(36)12-22)20-4-10-30(38-14-20)32-40-44-46(2)42-32/h3-14,23-24H,15-18H2,1-2H3,(H,51,52)(H,53,54)/t23-,24-/m1/s1

InChI Key

DBBJYEOIIWGIRZ-DNQXCXABSA-N

Isomeric SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4C[C@@H](OC4=O)COP(=O)(O)OP(=O)(O)OC[C@H]5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Canonical SMILES

CN1N=C(N=N1)C2=NC=C(C=C2)C3=C(C=C(C=C3)N4CC(OC4=O)COP(=O)(O)OP(=O)(O)OCC5CN(C(=O)O5)C6=CC(=C(C=C6)C7=CN=C(C=C7)C8=NN(N=N8)C)F)F

Origin of Product

United States

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